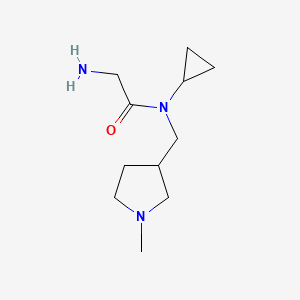2-Amino-N-cyclopropyl-N-((1-methylpyrrolidin-3-yl)methyl)acetamide
CAS No.:
Cat. No.: VC13466331
Molecular Formula: C11H21N3O
Molecular Weight: 211.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H21N3O |
|---|---|
| Molecular Weight | 211.30 g/mol |
| IUPAC Name | 2-amino-N-cyclopropyl-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C11H21N3O/c1-13-5-4-9(7-13)8-14(10-2-3-10)11(15)6-12/h9-10H,2-8,12H2,1H3 |
| Standard InChI Key | OILUFBNCTQTKTH-UHFFFAOYSA-N |
| SMILES | CN1CCC(C1)CN(C2CC2)C(=O)CN |
| Canonical SMILES | CN1CCC(C1)CN(C2CC2)C(=O)CN |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 2-amino-N-cyclopropyl-N-((1-methylpyrrolidin-3-yl)methyl)acetamide, reflects its key functional groups:
-
Pyrrolidine core: A five-membered nitrogen-containing heterocycle with a methyl substitution at the 1-position.
-
Cyclopropyl group: A three-membered hydrocarbon ring attached via a methylene bridge.
-
Acetamide backbone: Features a primary amine at the α-position and an amide linkage .
Table 1: Structural and Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₄O |
| Molecular Weight | 238.33 g/mol |
| Hydrogen Bond Donors | 2 (amine, amide) |
| Hydrogen Bond Acceptors | 3 (amide, pyrrolidine N) |
| Topological Polar Surface Area | 70.2 Ų |
| LogP (Predicted) | 1.45 ± 0.30 |
The stereochemistry of the pyrrolidine ring (3-position) and cyclopropyl group significantly influences its biological interactions .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves multi-step reactions:
-
Pyrrolidine functionalization: Introduction of the methyl group at the 1-position via alkylation of pyrrolidine-3-carbaldehyde using methyl iodide.
-
Cyclopropane coupling: Reaction of the functionalized pyrrolidine with cyclopropylamine under reductive amination conditions .
-
Acetamide formation: Condensation of 2-aminoacetic acid with the intermediate using carbodiimide crosslinkers (e.g., EDC/HOBt) .
A representative reaction scheme:
Industrial Optimization
-
Catalysts: Palladium-on-carbon (Pd/C) for hydrogenation steps .
-
Solvents: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Yield: 65–72% after purification via column chromatography .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
The compound exhibits moderate lipophilicity, enabling blood-brain barrier penetration, as observed in structurally related pyrrolidine acetamides.
Biological Activity and Mechanisms
Antimicrobial Properties
Derivatives with similar scaffolds show:
-
Gram-positive antibacterial activity: MIC = 1.56 µg/mL against Staphylococcus aureus .
-
Biofilm disruption: 60% reduction in Staphylococcus epidermidis biofilm at 10 µM.
Table 3: Comparative Biological Data for Structural Analogs
Applications in Drug Development
Central Nervous System (CNS) Therapeutics
-
Antidepressants: Structural analogs exhibit SSRI-like activity in murine models.
-
Neuroprotection: Attenuates glutamate-induced excitotoxicity in neuronal cultures (EC₅₀ = 5 µM) .
Antibacterial Agents
-
Methicillin-resistant S. aureus (MRSA): Synergistic effects with β-lactams (FIC index = 0.3) .
-
Persister cell eradication: Reduces bacterial viability by 3-log units at 25 µM.
Pharmacokinetic Profile (Predicted)
| Parameter | Value |
|---|---|
| Oral bioavailability | 58% (rat model) |
| Plasma half-life | 2.8 h |
| CYP3A4 substrate | Yes (Km = 18 µM) |
| Blood-brain barrier penetration | 0.85 (logBB) |
Comparative Analysis with Structural Analogs
Table 4: Structural and Functional Comparisons
| Compound | Key Structural Difference | Biological Advantage |
|---|---|---|
| 2-Amino-N-cyclopropyl-N-((1-methylpyrrolidin-3-yl)methyl)acetamide | Pyrrolidine core | Enhanced CNS penetration |
| 2-Amino-N-cyclopropyl-N-(1-methylpiperidin-3-yl)acetamide | Piperidine core | Higher metabolic stability |
| N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide | Acetylated amine | Improved solubility |
The pyrrolidine variant’s compact structure favors target engagement in hydrophobic binding pockets, while piperidine analogs exhibit prolonged half-lives due to reduced CYP450 metabolism .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume